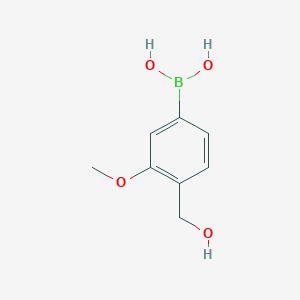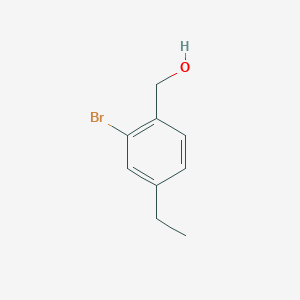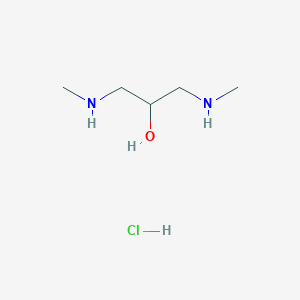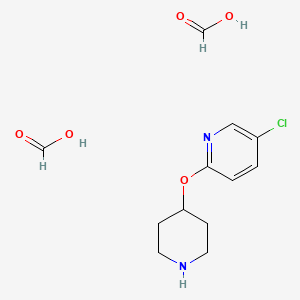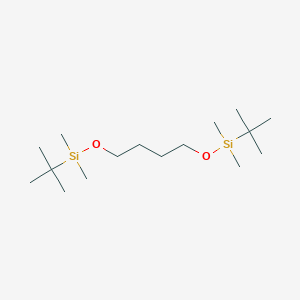
1,4-butanediol, tBDMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediol, tBDMS (tert-Butyldimethylsilyl) is a chemical compound that belongs to the family of diols, which are compounds containing two hydroxyl (OH) groups. It is a colorless, viscous liquid with a slightly sweet odor. This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
1,4-Butanediol, tBDMS can be synthesized through several methods. One common method involves the hydrogenation of maleic anhydride to produce succinic acid, which is then esterified and hydrogenated to yield 1,4-butanediol . Another method involves the reaction of acetylene with formaldehyde to form butyne-1,4-diol, which is then hydrogenated to produce 1,4-butanediol . Industrial production methods include the Reppe process, which uses acetylene and formaldehyde, and the Davy process, which involves the hydrogenation of maleic anhydride .
Análisis De Reacciones Químicas
1,4-Butanediol, tBDMS undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce gamma-butyrolactone (GBL) using copper-based catalysts.
Reduction: It can be reduced to form tetrahydrofuran (THF) in the presence of phosphoric acid and high temperature.
Substitution: It reacts with dicarboxylic acids to form polyesters and with diisocyanates to form polyurethanes.
Cyclization: When exposed to an acidic medium, it cyclizes to produce tetrahydrofuran.
Common reagents used in these reactions include copper-based catalysts, phosphoric acid, and various acids and bases. The major products formed from these reactions include gamma-butyrolactone, tetrahydrofuran, polyesters, and polyurethanes.
Aplicaciones Científicas De Investigación
1,4-Butanediol, tBDMS has a wide range of scientific research applications:
Mecanismo De Acción
1,4-Butanediol, tBDMS exerts its effects through various molecular targets and pathways. It is metabolized by alcohol dehydrogenase to gamma-hydroxybutyric acid (GHB), which then acts on the central nervous system . The compound affects synaptic plasticity via the ERK1/2-CREB-BDNF pathway, leading to the release of acetylcholine and ultimately affecting learning and memory .
Comparación Con Compuestos Similares
1,4-Butanediol, tBDMS can be compared with other similar compounds such as:
- 1,2-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol
- cis-Butene-1,4-diol
These compounds share similar chemical structures but differ in their physical and chemical properties. For example, 1,2-butanediol and 1,3-butanediol have different hydroxyl group positions, which affect their reactivity and applications . This compound is unique due to its specific reactivity and applications in various industrial processes.
Propiedades
Número CAS |
122795-01-1 |
|---|---|
Fórmula molecular |
C16H38O2Si2 |
Peso molecular |
318.64 g/mol |
Nombre IUPAC |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-dimethylsilane |
InChI |
InChI=1S/C16H38O2Si2/c1-15(2,3)19(7,8)17-13-11-12-14-18-20(9,10)16(4,5)6/h11-14H2,1-10H3 |
Clave InChI |
FQBZLVHZDYXUDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
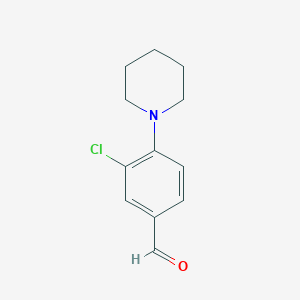
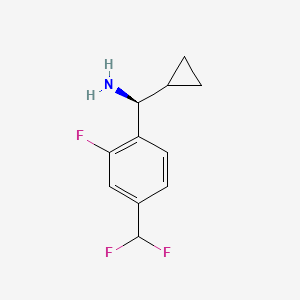
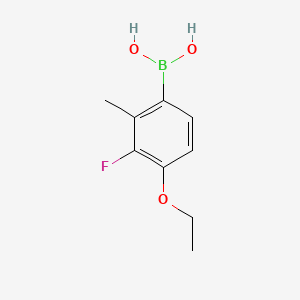
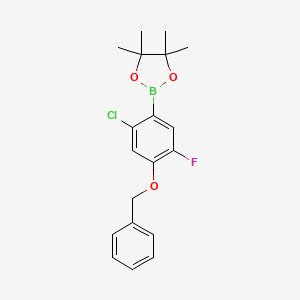
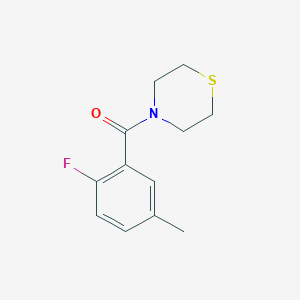
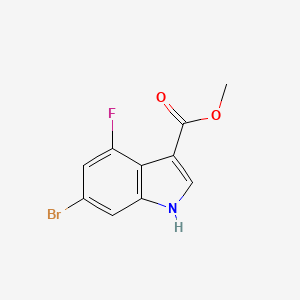
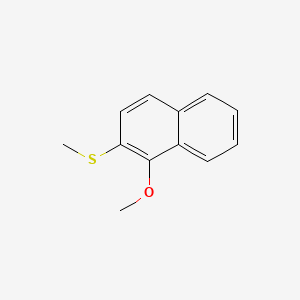
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)
